

Application Note: ^1H and ^{13}C NMR Spectral Interpretation of Isopropyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl isobutyrate*

Cat. No.: B1585242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **isopropyl isobutyrate**. It includes a comprehensive analysis of chemical shifts, multiplicities, and coupling constants, presented in clear tabular formats. A detailed experimental protocol for sample preparation and data acquisition is also provided. Furthermore, a logical diagram of the molecular structure and spin-spin coupling interactions is presented using Graphviz to aid in understanding the spectral data.

Introduction

Isopropyl isobutyrate (propan-2-yl 2-methylpropanoate) is an organic ester with the molecular formula C7H14O2.[1][2][3][4] It is a colorless liquid with a characteristic fruity odor and finds applications in the flavor and fragrance industry.[3] NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like **isopropyl isobutyrate**. This document outlines the expected ^1H and ^{13}C NMR spectral features of this compound and provides a standard protocol for their acquisition.

Molecular Structure

The structure of **isopropyl isobutyrate** is presented below with atom numbering for clear assignment of NMR signals.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Structure of **Isopropyl Isobutyrate** with atom numbering.

1H NMR Spectral Data

The 1H NMR spectrum of **isopropyl isobutyrate** exhibits three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
H-1 (2 x CH3)	~1.15	Doublet	~6.8	6H
H-2 (1 x CH)	~2.49	Septet	~6.8	1H
H-4 (2 x CH3)	~1.22	Doublet	~6.2	6H
H-5 (1 x CH)	~4.99	Septet	~6.2	1H

Interpretation of the 1H NMR Spectrum:

- **H-1 Protons:** The six equivalent protons of the two methyl groups on the isobutyryl moiety appear as a doublet at approximately 1.15 ppm. The signal is split into a doublet by the adjacent methine proton (H-2), with a typical coupling constant of about 6.8 Hz.
- **H-2 Proton:** The single methine proton of the isobutyryl group resonates as a septet around 2.49 ppm. This splitting pattern arises from coupling with the six neighboring equivalent protons of the two methyl groups (H-1).

- H-4 Protons: The six equivalent protons of the two methyl groups on the isopropyl moiety give rise to a doublet at about 1.22 ppm. This signal is split by the adjacent methine proton (H-5), with a coupling constant of approximately 6.2 Hz.
- H-5 Proton: The methine proton of the isopropyl group appears as a septet at approximately 4.99 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a septet by the six neighboring equivalent protons of the two methyl groups (H-4).

13C NMR Spectral Data

The 13C NMR spectrum of **isopropyl isobutyrate** shows four signals, corresponding to the four distinct carbon environments in the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1 (2 x CH3)	~19.0
C-2 (1 x CH)	~34.0
C-3 (1 x C=O)	~177.0
C-4 (2 x CH3)	~21.8
C-5 (1 x CH)	~67.5

Interpretation of the 13C NMR Spectrum:

- C-1 Carbons: The two equivalent methyl carbons of the isobutyryl group appear at the most upfield position, around 19.0 ppm.
- C-2 Carbon: The methine carbon of the isobutyryl group is observed at approximately 34.0 ppm.
- C-3 Carbon: The carbonyl carbon of the ester group shows a characteristic downfield chemical shift at about 177.0 ppm.
- C-4 Carbons: The two equivalent methyl carbons of the isopropyl group resonate at around 21.8 ppm.

- C-5 Carbon: The methine carbon of the isopropyl group, which is attached to the oxygen atom, is significantly deshielded and appears at approximately 67.5 ppm.

Experimental Protocol

This section details a standard protocol for the preparation of an **isopropyl isobutyrate** sample and the acquisition of ¹H and ¹³C NMR spectra.

Materials:

- **Isopropyl isobutyrate** (>98% purity)
- Deuterated chloroform (CDCl₃, 99.8% D)
- Tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pasteur pipette
- Glass wool
- Vial

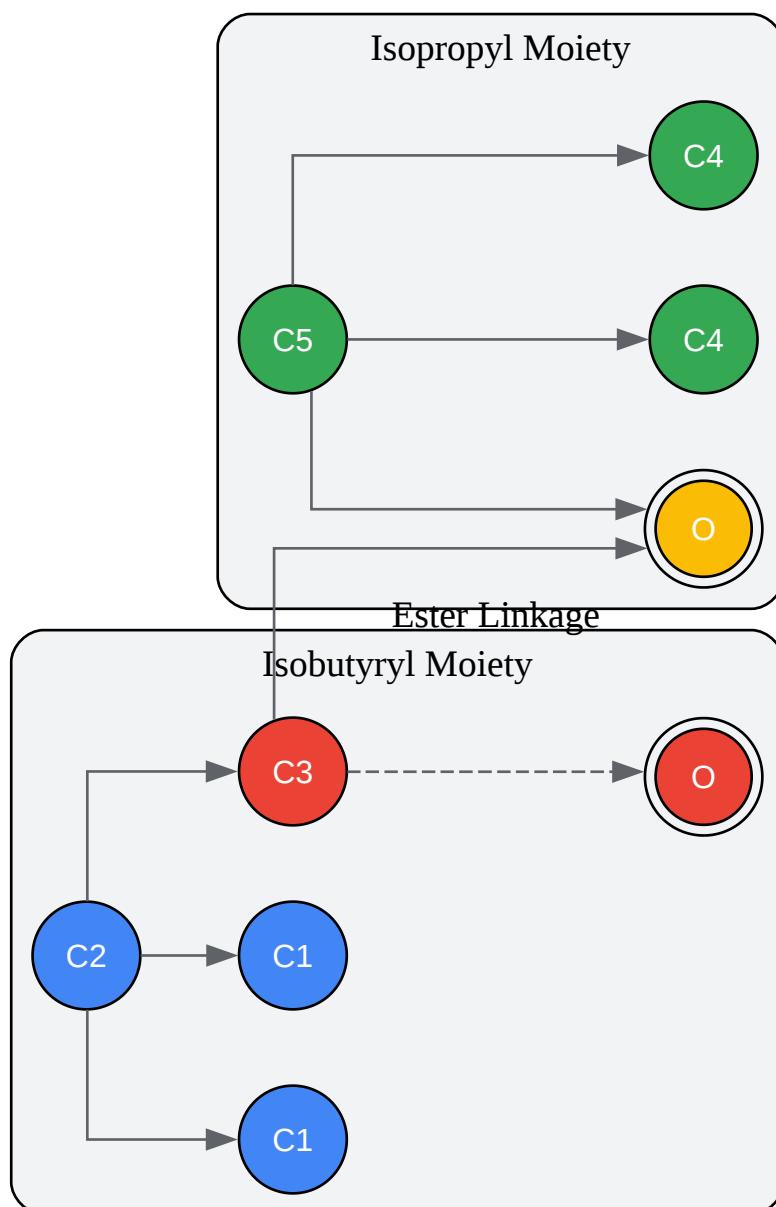
Sample Preparation:

- Accurately weigh approximately 10-20 mg of **isopropyl isobutyrate** into a clean, dry vial for ¹H NMR, or 50-100 mg for ¹³C NMR.[\[5\]](#)
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[\[5\]](#)
- Gently swirl the vial to ensure the sample is completely dissolved.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Cap the NMR tube securely.

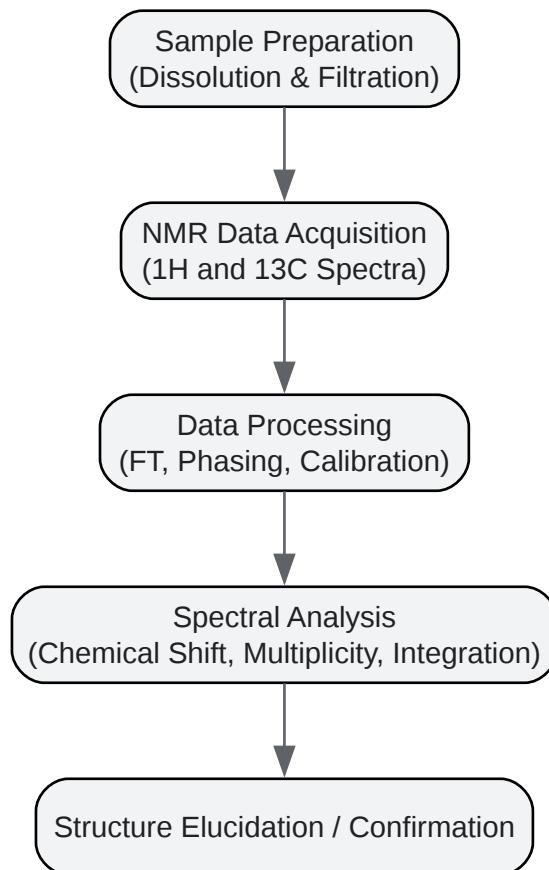
NMR Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30')
 - Number of Scans: 8-16
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time (aq): 3-4 seconds
 - Spectral Width (sw): 16 ppm (centered around 5 ppm)
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., ' zgpg30')
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay (d1): 2-5 seconds
 - Acquisition Time (aq): 1-2 seconds
 - Spectral Width (sw): 240 ppm (centered around 100 ppm)


Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the residual CDCl_3 signal to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and measure the coupling constants in the ^1H NMR spectrum.


Logical Relationships and Experimental Workflow

The following diagrams illustrate the molecular connectivity and the general workflow for NMR analysis.

[Click to download full resolution via product page](#)

Diagram 1. Molecular connectivity of **isopropyl isobutyrate**.

[Click to download full resolution via product page](#)

Diagram 2. General workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Isopropyl isobutyrate | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 617-50-5: Isopropyl isobutyrate | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - Isopropyl isobutyrate (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 5. cif.iastate.edu [cif.iastate.edu]

- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Spectral Interpretation of Isopropyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585242#1h-and-13c-nmr-spectral-interpretation-of-isopropyl-isobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com